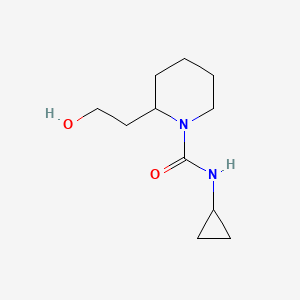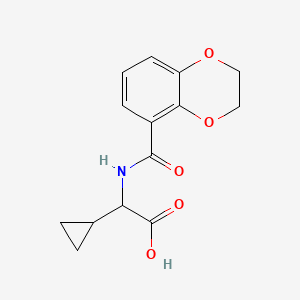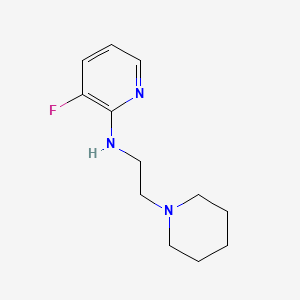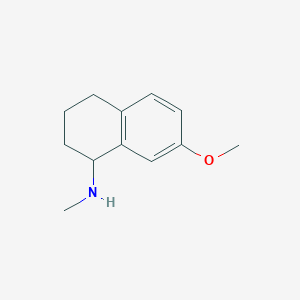
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid, also known as PSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PSPC is a pyrrole derivative that has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The exact mechanism of action of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is responsible for the production of prostaglandins that protect the gastrointestinal tract.
Biochemical and Physiological Effects
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been shown to possess various biochemical and physiological effects, including the inhibition of inflammatory mediators such as prostaglandins, the reduction of oxidative stress, and the modulation of immune responses. 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has also been shown to possess analgesic and antipyretic effects, which may be beneficial in the treatment of various pain and fever-related conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid is its selectivity for COX-2 inhibition, which may reduce the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has also been shown to possess a good safety profile, with no significant adverse effects reported in animal studies. However, one of the limitations of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid is its low solubility, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the development of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid analogs with improved selectivity and efficacy may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid involves the reaction between 1-propylsulfonylpiperidine and pyrrole-2-carboxylic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid through further chemical reactions. The synthesis of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been optimized to yield a high purity and yield of the final product.
Scientific Research Applications
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has also been shown to possess antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(1-propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-2-10-20(18,19)14-8-5-11(6-9-14)15-7-3-4-12(15)13(16)17/h3-4,7,11H,2,5-6,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRQAHQRJZXLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)
![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)




![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)